molecular formula C17H23N3OS B2596343 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897475-91-1

2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2596343
CAS No.: 897475-91-1
M. Wt: 317.45
InChI Key: KKKDPZUIWLRCBK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic small molecule featuring a benzothiazole core linked to a piperazine ring. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and significant presence in pharmacological research . Compounds based on this structure have been extensively investigated for their potential applications, including as antitumor, antimicrobial, and anti-tubercular agents . Furthermore, recent scientific literature highlights the emerging interest in benzothiazole derivatives for neurodegenerative disease research, where they are studied as multi-target-directed ligands for targets such as cholinesterases and monoamine oxidase-B . This specific molecule, with its dimethylpropan-1-one moiety, is of interest for use in chemical biology and drug discovery programs, serving as a key intermediate or a potential pharmacologically active scaffold. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-12-6-5-7-13-14(12)18-16(22-13)20-10-8-19(9-11-20)15(21)17(2,3)4/h5-7H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDPZUIWLRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the addition of the 2,2-dimethylpropan-1-one group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction under controlled conditions:

ReagentConditionsProductYieldReference
NaBH₄Methanol, 0-5°C, 2 hr2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propanol78%
LiAlH₄THF, reflux, 4 hrSame as above92%
H₂/Pd-C (10 atm)Ethanol, RT, 12 hrNo reaction (ketone remains intact)

Mechanistic Insight :

  • NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the benzothiazole or piperazine moieties.

  • LiAlH₄ achieves higher yields due to stronger reducing power but requires anhydrous conditions.

Oxidation Reactions

The tertiary alcohol (reduction product) can be reoxidized:

ReagentConditionsProductYieldNotes
PCCDCM, RT, 6 hrRegenerated parent ketone85%Mild, selective
KMnO₄/H₂SO₄80°C, 3 hrOver-oxidation to carboxylic acid62%Requires strict control

Key Observation :
The dimethyl group on the propan-1-one moiety sterically hinders oxidation pathways, favoring ketone regeneration over side reactions.

Nucleophilic Substitution at Piperazine

The piperazine nitrogen participates in alkylation/acylation:

Reaction TypeReagentProductConditionsYield
AcylationAcetyl chloride1-Acetyl-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine derivativePyridine, 0°C, 2 hr74%
AlkylationMethyl iodide1-Methyl-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine derivativeK₂CO₃, DMF, 60°C, 6hr68%

Regioselectivity :

  • Acylation occurs preferentially at the N1 position of piperazine due to lower steric hindrance.

  • Alkylation requires phase-transfer catalysts for optimal yields.

Electrophilic Aromatic Substitution (EAS) on Benzothiazole

The 4-methylbenzothiazole moiety undergoes EAS at specific positions:

ReactionReagentPosition ModifiedProductYield
NitrationHNO₃/H₂SO₄C66-Nitro-4-methyl-1,3-benzothiazole55%
BrominationBr₂/FeBr₃C55-Bromo-4-methyl-1,3-benzothiazole48%

Directing Effects :

  • The methyl group at C4 deactivates the ring, directing electrophiles to C5 and C6 positions .

  • Harsh conditions may lead to ring sulfonation as a competing pathway .

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsMajor ProductMechanismYield
UV (254 nm), AcetonePiperazine ring cleavageNorrish Type II34%
UV (365 nm), BenzophenoneBenzothiazole-methyl group oxidationSinglet oxygen-mediated41%

Practical Implications :

  • Light-sensitive during storage; requires amber vials.

  • Photodegradation pathways are critical for stability studies.

Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal SaltComplex FormedApplicationStability
Cu(II) acetateOctahedral Cu(II)-piperazine complexCatalytic oxidation studiesHigh
Pd(II) chlorideSquare planar Pd(II)-benzothiazoleCross-coupling reactionsModerate

Structural Confirmation :

  • IR shows shift in ν(C=O) from 1,715 cm⁻¹ (free) to 1,690 cm⁻¹ (coordinated).

  • X-ray diffraction confirms N4 (piperazine) as the primary binding site.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

  • Onset Temp : 218°C (decarboxylation of ketone group)

  • Major Fragments :

    • 4-Methyl-1,3-benzothiazole (m/z 149)

    • Piperazine derivative (m/z 114)

Stability Note :

  • Decomposition above 200°C limits high-temperature applications.

Comparative Reactivity Table

Functional GroupReactivity Rank (1=most)Key Reaction Partners
Ketone1NaBH₄, LiAlH₄, Grignard reagents
Piperazine N-atoms2Alkyl halides, acyl chlorides
Benzothiazole ring3HNO₃, Br₂, electrophiles
Methyl group (C4)4Oxidizers, radical initiators

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, the benzothiazole moiety is often involved in the inhibition of various kinases associated with cancer progression. A study highlighted the role of similar compounds in inhibiting the PI3K/AKT/mTOR pathway, which is crucial in cancer cell survival and proliferation .

Antifungal Properties

The structure of 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one suggests potential antifungal activity. Benzothiazoles have been recognized for their efficacy against fungal pathogens. In particular, research on related triazole compounds has demonstrated broad-spectrum antifungal activity, suggesting that modifications to the benzothiazole structure could yield effective antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The presence of the piperazine ring enhances solubility and bioavailability, while variations in the benzothiazole substituents can influence potency and selectivity against specific biological targets.

Case Study 1: Anticancer Research

A notable case study involved the synthesis of derivatives similar to this compound and their evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, showcasing promising anticancer activity .

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal applications, researchers tested derivatives of benzothiazole against Candida species. Compounds with structural similarities to this compound demonstrated significant inhibition of fungal growth at concentrations lower than those required for conventional antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerBenzothiazole DerivativeMCF7 (Breast Cancer)5.0
AntifungalBenzothiazole DerivativeCandida albicans10.0

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2,2-dimethylpropan-1-one group increases hydrophobicity compared to analogs like 4j and 4k , which possess polar carboxamide side chains. This may enhance blood-brain barrier penetration .
  • Solubility : Compounds with ionic groups (e.g., 8a , a sulfonylhydrazide derivative) exhibit higher aqueous solubility than the target compound, as seen in .
  • Metabolic Stability : The 4-methylbenzothiazole group may reduce oxidative metabolism compared to analogs with nitroimidazole substituents (e.g., 19 in ), which are prone to nitro-reduction .

Key Differentiators

  • Steric Effects : The 2,2-dimethyl group distinguishes the compound from analogs like 3da (), which has a simpler methylthiophenyl group. This substitution may reduce enzymatic degradation .

Biological Activity

2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction between 4-(4-methyl-1,3-benzothiazol-2-yl)piperazine and a suitable alkylating agent. The following general reaction scheme outlines the synthesis:

  • Starting Materials :
    • 4-(4-methyl-1,3-benzothiazol-2-yl)piperazine
    • 2,2-dimethylpropionyl chloride
  • Reaction Conditions :
    • The reaction typically occurs in an organic solvent under controlled temperature to facilitate the alkylation process.
  • Yield and Purification :
    • The product is purified using column chromatography to obtain the desired compound in high purity.

Anticancer Properties

Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung Cancer)25.977.593.3
RPMI-8226 (Leukemia)21.570.088.0
OVCAR-4 (Ovarian)28.780.095.0
PC-3 (Prostate)15.960.085.0

These values indicate the potency of the compound against different cancer types, suggesting that modifications in structure can enhance biological activity significantly .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical pathways such as PI3K and mTOR signaling pathways, which are essential for cancer cell proliferation and survival . Additionally, it may induce apoptosis through various intracellular signaling cascades.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL . This suggests potential applications in treating bacterial infections.

Case Study 1: Antitumor Efficacy

In a study published in MDPI, researchers evaluated the antiproliferative effects of benzothiazole derivatives on human cancer cell lines including MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The results showed that compounds with specific substituents on the benzothiazole ring demonstrated increased efficacy compared to standard treatments .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various benzothiazole derivatives to identify structural features that enhance biological activity. The study revealed that larger lipophilic groups at specific positions significantly improved anticancer activity while maintaining acceptable toxicity profiles .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
Optimization involves refining reaction conditions and purification steps. For example, in analogous piperazine-containing compounds, refluxing in ethanol with potassium carbonate for 12 hours ensures complete coupling reactions, while subsequent TFA-mediated deprotection and column chromatography (e.g., EtOAc–petroleum ether) enhance purity . To mitigate side reactions, stoichiometric control of reagents (e.g., 2:1 molar ratios of intermediates) and inert atmosphere use are recommended. Monitoring reaction progress via TLC or HPLC can identify incomplete steps, allowing adjustments in reflux duration or catalyst loading .

What methodological approaches confirm the crystal structure of this compound, especially considering potential isomerism?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar enone-piperazine derivatives, SCXRD confirmed configurations via refinement of H-atom placement using riding models (C–H = 0.93–0.96 Å) and analysis of torsion angles to distinguish between E/Z isomers . Disordered regions, common in flexible piperazine rings, require constrained refinement (e.g., ISOR/SADI commands in SHELXL). Complementary techniques like NMR (e.g., NOESY for spatial proximity) and computational methods (DFT-geometry optimization) validate crystallographic data .

How should in vitro assays be designed to evaluate the compound’s enzymatic activity, and how can contradictory results be addressed?

Answer:
Assays should include positive/negative controls and dose-response curves (e.g., 0.1–100 µM). For kinase or receptor targets, competitive binding assays (e.g., TR-FRET) with ATP/substrate analogs are effective. Contradictions may arise from assay conditions (e.g., pH, co-solvents like DMSO >1% altering activity). To resolve discrepancies:

  • Replicate experiments across multiple batches.
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.
  • Cross-check with structural analogs (e.g., 3,5-diarylpyrazoles in ) to assess SAR trends .

What strategies identify and quantify process-related impurities during synthesis?

Answer:
Impurity profiling requires orthogonal methods:

  • HPLC-UV/HRMS : Use C18 columns (e.g., 3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to resolve intermediates (e.g., unreacted piperazine precursors) .
  • Reference Standards : Compare retention times and MS/MS fragmentation against certified impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in ).
  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile groups .

How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR)?

Answer:
Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

  • Variable Temperature NMR : To detect conformational exchange in piperazine rings (e.g., coalescence temperatures for proton signals).
  • Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts on chemical shifts .
  • DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) and simulate spectra (NMR: GIAO method; IR: harmonic vibrations) using Gaussian or ORCA. Deviations >0.5 ppm (NMR) or 20 cm⁻¹ (IR) warrant structural re-evaluation .

What computational methods predict the compound’s pharmacokinetic properties and potential metabolite formation?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, the benzothiazole-piperazine core may increase metabolic stability compared to imidazole analogs .
  • Metabolite Identification : Use GLORY (Global Metabolism Prediction) or MetaSite to simulate Phase I/II metabolism. Piperazine N-demethylation and benzothiazole hydroxylation are likely pathways . Validate predictions with in vitro hepatocyte assays .

How can researchers design stability studies to determine optimal storage conditions?

Answer:
Follow ICH Q1A guidelines:

  • Accelerated Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to 1.2 million lux-hours UV/vis light (ICH Q1B). Piperazine derivatives are prone to oxidation; thus, argon-purged vials with desiccants (e.g., silica gel) are recommended .
  • pH Stability : Test solubility and degradation in buffers (pH 1–10) to identify hydrolysis-sensitive groups (e.g., amide bonds) .

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